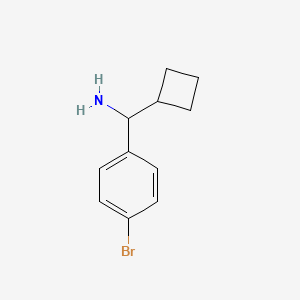

(4-Bromophenyl)(cyclobutyl)methanamine

Description

(4-Bromophenyl)(cyclobutyl)methanamine is a secondary amine featuring a 4-bromophenyl group and a cyclobutyl moiety connected via a methanamine backbone. Its molecular formula is C₁₁H₁₄BrN, with a molecular weight of 240.14 g/mol . The compound exists in enantiomeric forms: the (R) -enantiomer (CAS: 1335822-42-8) and (S) -enantiomer (CAS: 1336374-39-0), with the hydrochloride salt (CAS: 1193387-95-9) commonly used for stability and solubility in pharmaceutical research .

Key applications include its role as a synthetic intermediate in drug discovery, particularly in the development of kinase inhibitors and enzyme modulators. Its structural rigidity from the cyclobutyl ring and electron-withdrawing bromine substituent enhances binding affinity to biological targets .

Properties

IUPAC Name |

(4-bromophenyl)-cyclobutylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8,11H,1-3,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDERHEVTDJWPSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(cyclobutyl)methanamine typically involves the reaction of 4-bromobenzyl chloride with cyclobutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(cyclobutyl)methanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) are commonly used.

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl)(cyclobutyl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(cyclobutyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclobutylmethanamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

- Halogen Effects : Replacing bromine with chlorine (e.g., in [1-(4-chlorophenyl)cyclobutyl]methanamine) reduces molecular weight and lipophilicity, impacting membrane permeability .

- Positional Isomerism : The meta -bromine isomer ([1-(3-bromophenyl)cyclobutyl]methanamine) exhibits distinct steric hindrance compared to the para -bromine analog, affecting target engagement .

- Cyclobutyl vs. Phenyl : Cyclobutyl derivatives (e.g., (S)-Cyclobutyl(phenyl)methanamine ) offer enhanced conformational rigidity over phenyl analogs, improving selectivity in receptor binding .

Notes:

- Chiral Synthesis : Enantiopure analogs (e.g., (S)-Cyclobutyl(phenyl)methanamine ) require specialized resolution techniques, increasing production costs .

- Purification : Brominated derivatives often require chromatography on SiO₂ or basic alumina to remove residual solvents, as seen in (4-Bromophenyl)(cyclobutyl)methanamine synthesis .

Biological Activity

(4-Bromophenyl)(cyclobutyl)methanamine, a compound with the molecular formula , has garnered interest in medicinal chemistry due to its unique structural features. The presence of a brominated phenyl group and a cyclobutyl moiety suggests potential interactions with various biological targets, making it a candidate for further investigation into its biological activity.

The biological activity of (4-Bromophenyl)(cyclobutyl)methanamine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromophenyl group may enhance binding affinity to these targets, while the cyclobutylmethanamine portion can modulate the compound's overall pharmacological effects. Possible mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Signal Transduction : Interaction with signaling molecules may alter cellular responses.

Biological Activity Studies

Preliminary studies have indicated that (4-Bromophenyl)(cyclobutyl)methanamine exhibits significant biological activity, particularly in antimicrobial and antiproliferative contexts.

Antimicrobial Activity

Research has shown that compounds similar to (4-Bromophenyl)(cyclobutyl)methanamine demonstrate activity against Mycobacterium tuberculosis. For instance, structure-activity relationship studies on related compounds revealed minimum inhibitory concentrations (MICs) ranging from 6.3 µM to 23 µM against this pathogen . This suggests that (4-Bromophenyl)(cyclobutyl)methanamine might possess comparable efficacy.

Antiproliferative Effects

In cancer research, compounds with similar structures have displayed promising antiproliferative activities. For example, studies on bisquinolinium compounds showed IC50 values as low as 0.20 µM against cancer cell lines . Although direct data on (4-Bromophenyl)(cyclobutyl)methanamine is limited, its structural analogs indicate potential for similar effects.

Case Studies

-

Structure-Activity Relationship Studies :

A series of analogs derived from phenylcyclobutane carboxamides were investigated for their antibacterial properties. Modifications in the cyclobutyl and phenyl groups led to varying degrees of activity, highlighting the importance of structural configuration in biological efficacy . -

Antitumor Activity :

Research into related compounds has demonstrated their ability to inhibit cell growth in various cancer types, suggesting that (4-Bromophenyl)(cyclobutyl)methanamine may also exhibit such properties through similar mechanisms .

Comparative Analysis

A comparative analysis of (4-Bromophenyl)(cyclobutyl)methanamine and structurally similar compounds reveals insights into its potential applications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (4-Bromophenyl)(cyclobutyl)methanamine | Brominated phenyl + cyclobutyl | Potential for high receptor affinity |

| 4-Phenyl piperidines | Piperidine ring | Confirmed activity against M. tuberculosis |

| 4-Bromophenylmethanamine | Lacks cyclobutyl group | Simpler structure may lead to different activity profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.